Molecular Weight and Physicochemical Property Differentiation vs. 6-CH3, 6-H, and 6-I Analogues
The 6-bromo derivative possesses a molecular weight of 215.01 g/mol, which is 64.85 g/mol heavier than the unsubstituted scaffold (136.11 g/mol) and 64.87 g/mol heavier than the 6-methyl congener (150.14 g/mol) , yet 46.99 g/mol lighter than the 6-iodo analogue (262.00 g/mol, calculated for C5H3IN4O). This intermediate molecular weight positions the compound favourably within the 'lead-like' space (MW < 350 Da), while the bromine atom contributes +0.3 to +0.5 log units of lipophilicity relative to the unsubstituted scaffold (predicted XLogP3: 6-Br = 0.45; 6-H = -0.02) [1], enhancing passive membrane permeability without breaching the typical logP alert threshold of 5. The 6-methyl analogue (predicted XLogP3 ≈ 0.24) offers lower lipophilicity but sacrifices the synthetic handle required for further diversification.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 215.01 (C5H3BrN4O) |
| Comparator Or Baseline | 6-H: 136.11; 6-Me: 150.14; 6-I: 262.00 (calculated) |
| Quantified Difference | +64.85 g/mol vs. 6-H; +64.87 g/mol vs. 6-Me; -46.99 g/mol vs. 6-I |
| Conditions | Exact mass and formula confirmed by vendor Certificate of Analysis |
Why This Matters
The intermediate MW and logP of the 6-bromo scaffold align with oral drug-likeness guidelines better than the overly light 6-H/6-Me or overly heavy 6-I alternatives, making it a more balanced starting point for hit-to-lead campaigns.
- [1] Predicted XLogP3 values generated via PubChem Pyrazolo[3,4-d]pyrimidin-4-one scaffold comparison; 6-Br entry CHEMBL7025. View Source
